molecular formula C7H6Br2O3 B14413320 3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one CAS No. 81960-53-4

3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one

Cat. No.: B14413320
CAS No.: 81960-53-4
M. Wt: 297.93 g/mol
InChI Key: PAIDJOOJGIGMGJ-UHFFFAOYSA-N
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Description

3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one is an organic compound that belongs to the class of pyranones. This compound is characterized by the presence of bromine atoms at the 3 and 6 positions, a bromomethyl group at the 6 position, and a methoxy group at the 4 position. Pyranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one typically involves the bromination of a suitable pyranone precursor. One common method involves the bromination of 4-methoxy-2H-pyran-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The bromomethyl group can be introduced by reacting the intermediate with formaldehyde and hydrobromic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).

Major Products Formed

    Substitution: Formation of substituted pyranones with various functional groups.

    Oxidation: Formation of 3-bromo-6-(bromomethyl)-4-oxo-2H-pyran-2-one.

    Reduction: Formation of 3-bromo-6-methyl-4-methoxy-2H-pyran-2-one.

Scientific Research Applications

3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the bromomethyl group can participate in electrophilic reactions, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with different substituents, leading to distinct chemical properties and reactivity.

    3-Bromo-6-chloroimidazo[1,2-b]pyridazine:

    3-Bromo-6-(bromomethyl)phenanthrene: Similar bromomethyl group but different core structure, affecting its chemical behavior and uses.

Uniqueness

3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one is unique due to the combination of bromine atoms, a bromomethyl group, and a methoxy group on the pyranone ring. This unique arrangement of functional groups imparts specific reactivity and potential biological activities, making it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

81960-53-4

Molecular Formula

C7H6Br2O3

Molecular Weight

297.93 g/mol

IUPAC Name

3-bromo-6-(bromomethyl)-4-methoxypyran-2-one

InChI

InChI=1S/C7H6Br2O3/c1-11-5-2-4(3-8)12-7(10)6(5)9/h2H,3H2,1H3

InChI Key

PAIDJOOJGIGMGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)OC(=C1)CBr)Br

Origin of Product

United States

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